2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole
Description
1,3,4-Oxadiazole derivatives are heterocyclic compounds with diverse pharmacological and agrochemical applications. The compound 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a 2-(methylsulfonyl)phenyl moiety. The methylsulfonyl group is electron-withdrawing, enhancing stability and influencing biological activity through electronic and steric effects.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-12-9-7-11(8-10-12)15-17-18-16(22-15)13-5-3-4-6-14(13)23(2,19)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCXYHXSEZDQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Diacylhydrazines Using POCl₃
Synthesis of Diacylhydrazine Intermediates
The most widely reported method for 1,3,4-oxadiazole synthesis involves cyclodehydration of diacylhydrazines using POCl₃ as a cyclizing agent. For the target compound, this requires:
- 4-Methoxybenzohydrazide : Synthesized via refluxing methyl 4-methoxybenzoate with hydrazine hydrate in ethanol.
- 2-(Methylsulfonyl)benzoyl chloride : Prepared by treating 2-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl₂).
The diacylhydrazine intermediate is formed by reacting equimolar amounts of 4-methoxybenzohydrazide and 2-(methylsulfonyl)benzoyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Cyclodehydration is achieved by refluxing the intermediate in POCl₃ (5–7 vol) for 6–7 hours, followed by neutralization with sodium bicarbonate and crystallization from methanol (yield: 75–83%).
Table 1. Optimization of POCl₃-Mediated Cyclodehydration
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| POCl₃ Volume | 5–7 mL per mmol substrate | 83 | |
| Reaction Time | 6–7 hours | 78 | |
| Neutralization Agent | Sodium bicarbonate (20% aqueous) | 82 | |
| Crystallization Solvent | Methanol | 75 |
TBTU-Mediated Cyclodesulfurization of Thiosemicarbazides
Synthesis of Thiosemicarbazide Precursors
An alternative route employs thiosemicarbazides cyclized using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). The protocol involves:
- 4-Methoxyphenylhydrazide : Prepared from methyl 4-methoxybenzoate and hydrazine hydrate.
- 2-(Methylsulfonyl)phenyl Isothiocyanate : Synthesized by treating 2-(methylsulfonyl)aniline with thiophosgene in the presence of TEA.
Equimolar amounts of these precursors react in methanol at room temperature for 4 hours to yield the thiosemicarbazide intermediate. Cyclization is achieved using TBTU (1.5 eq) and N,N-diisopropylethylamine (DIEA, 1 eq) in DMF at 50°C for 2–3 hours, followed by extraction with ethyl acetate (yield: 85–90%).
Table 2. Comparison of Coupling Reagents for Cyclodesulfurization
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| TBTU | 50 | 2–3 | 85–90 | |
| DCC | 50 | 2–3 | 63 | |
| Hg(OAc)₂ | 50 | 2–3 | 45 |
Oxidation of Thioether Precursors
Synthesis of 2-(Methylthio)phenyl Derivatives
A less direct approach involves synthesizing the methylthio analog first, followed by oxidation to the sulfone:
Oxidation to Methylsulfonyl
The methylthio intermediate is oxidized using hydrogen peroxide (30%) and sodium tungstate in acetic acid at 5°C for 12 hours. The methylsulfonyl product is isolated via filtration and recrystallized from methanol (yield: 92%).
Table 3. Oxidation Conditions for Thioether-to-Sulfone Conversion
| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Na₂WO₄ | 5 | 92 | |
| mCPBA | None | 25 | 88 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
Table 4. Advantages and Limitations of Each Method
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| POCl₃ Cyclodehydration | High yield, well-established | Harsh conditions, HCl emission | 75–83 |
| TBTU Cyclization | Mild conditions, no toxic byproducts | Requires specialized reagents | 85–90 |
| Thioether Oxidation | Late-stage functionalization | Multi-step, longer reaction time | 92 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various 1,3,4-oxadiazole derivatives which were evaluated for their cytotoxicity against glioblastoma cell lines. The results indicated that certain compounds induced apoptosis in cancer cells by damaging DNA .
Antidiabetic Properties
Oxadiazole derivatives have also been investigated for their anti-diabetic effects. In vivo studies using genetically modified Drosophila melanogaster models showed that specific compounds significantly lowered glucose levels, suggesting their potential as anti-diabetic agents .
Antimicrobial Activity
The compound's structural analogs have been tested for antibacterial and antioxidant activities. A recent study synthesized novel 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles and assessed their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed promising antibacterial properties .
Material Science Applications
In addition to biological applications, oxadiazoles are recognized for their utility in material science:
- Fluorescent Materials : Oxadiazoles are employed in the development of fluorescent materials used in sensors and imaging technologies.
- UV Absorbers : Some derivatives serve as UV absorbers in polymers and coatings, enhancing material stability against UV radiation.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Position 2 Substituents: Electron-donating groups (e.g., methoxy) enhance lipophilicity and bioavailability. Bulky substituents (e.g., phenoxymethyl) improve receptor binding through flexibility .
Para-substituted aryl groups (e.g., 4-fluorophenyl) optimize antibacterial activity .
Molecular Weight :
- Higher molecular weight (due to -OCH₃ or -SO₂CH₃ groups) reduces molar concentration at equivalent mass doses, affecting efficacy .
Biological Activity
The compound 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole (CAS No. 339014-36-7) belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by relevant research findings and case studies.
- Molecular Formula : C16H14N2O4S
- Molecular Weight : 330.36 g/mol
- Boiling Point : Approximately 563.4 °C (predicted)
- Density : 1.295 g/cm³ (predicted)
- pKa : -5.37 (predicted)
Biological Activity Overview
Compounds containing the oxadiazole moiety have demonstrated a wide range of biological activities:
-
Antimicrobial Activity
- The oxadiazole ring is known for its antibacterial, antifungal, and antiviral properties. Research indicates that derivatives of oxadiazole exhibit significant activity against various pathogens including Staphylococcus aureus and Escherichia coli .
- A study highlighted that compounds with a similar structure showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4–8 µM .
-
Anticancer Activity
- Oxadiazoles have been explored for their anticancer potential. A derivative with a similar scaffold was tested in the NCI DTP protocol and showed promising results against various cancer cell lines .
- The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been documented, suggesting it may disrupt metabolic pathways essential for tumor growth .
-
Anti-inflammatory and Analgesic Effects
- Compounds featuring the oxadiazole structure have also been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .
- Analgesic activity was observed in several studies where oxadiazole derivatives reduced pain responses in animal models, indicating their potential use in pain management therapies .
Case Study 1: Antimicrobial Efficacy
A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds featuring a methylsulfonyl group demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like amoxicillin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.56 | Against Staphylococcus aureus |
| Compound B | 0.78 | Against Bacillus subtilis |
Case Study 2: Anticancer Screening
In vitro studies conducted using the NCI DTP protocol revealed that certain oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 5.0 | Oxadiazole Derivative X |
| A549 | 7.5 | Oxadiazole Derivative Y |
Q & A
Q. Optimization Strategies :
- Reaction Solvents : Use of DMF or THF improves solubility of intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
- Temperature Control : Maintaining 80–90°C during cyclization prevents side reactions.
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Hydrazide Formation | Ethanol | None | 70 | 85 |
| Cyclization | KOH/EtOH | None | 80 | 72 |
| Suzuki Coupling | THF | Pd(PPh₃)₄ | 100 | 68 |
Which analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 357.07 for C₁₆H₁₃N₂O₃S) .
- IR Spectroscopy : Detects C=N stretches (~1600 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹) .
What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antibacterial Activity : Inhibits Xanthomonas oryzae (rice blight pathogen) by suppressing exopolysaccharide (EPS) production. At 20 μg/mL, EPS inhibition reaches 94.52% .
- Antifungal Potential : Structural analogs (e.g., phenoxymethyl-substituted oxadiazoles) show activity against Candida albicans (MIC = 0.45 μg/mL) .
- Anticonvulsant Activity : Similar 1,3,4-oxadiazole derivatives exhibit efficacy in rodent models via GABAergic modulation .
Q. Methodological Answer :
- 2-Position : Electron-withdrawing groups (e.g., sulfonyl) enhance stability and target binding. Phenoxymethyl substituents improve flexibility and receptor interaction (e.g., 5I-1 derivative: IC₅₀ = 0.45 μg/mL vs. X. oryzae) .
- 5-Position : Bulky aryl groups (e.g., 4-methoxyphenyl) increase lipophilicity, enhancing membrane penetration.
Q. Table 3: Substituent Effects on Antibacterial Activity
| Substituent (2-Position) | Antibacterial Activity (IC₅₀, μg/mL) |
|---|---|
| Phenyl | 5.2 |
| Benzyl | 3.8 |
| Phenoxymethyl | 0.45 |
What mechanistic insights explain its inhibition of bacterial EPS production?
Methodological Answer :
The compound disrupts the X. oryzae quorum-sensing pathway by:
EPS Synthase Inhibition : Binds to the catalytic site of UDP-glucose dehydrogenase, reducing UDP-glucuronic acid availability .
Gene Downregulation : Suppresses gumB and gumM expression, critical for EPS biosynthesis .
Membrane Permeabilization : Sulfonyl groups increase membrane fluidity, impairing proton motive force .
Q. Key Data :
How can computational methods optimize its pharmacological profile?
Q. Methodological Answer :
- 3D-QSAR (CoMSIA) : Predicts favorable substituents (e.g., phenoxymethyl) by modeling hydrogen-bond interactions and steric bulk .
- Molecular Docking : Identifies binding pockets in target enzymes (e.g., EPS synthase PDB: 3KZ9).
- ADMET Prediction : Tools like SwissADME assess logP (2.1) and bioavailability (75%), guiding lead optimization .
What safety and handling precautions are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
